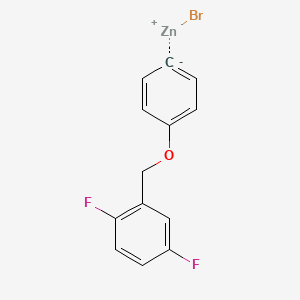
(3-Fluoro-2-i-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-fluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-fluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 3-fluoro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-fluoro-2-iso-propyloxyphenyl bromide+Zn→(3-fluoro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-fluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, amines, and alcohols.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the aryl group of the organozinc compound and the electrophile.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-fluoro-2-iso-propyloxyphenyl)zinc bromide is used as a reagent in organic synthesis to construct complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s role in synthesizing biologically active molecules makes it indirectly significant in these fields. It helps in the development of new drugs and therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials science. Its ability to form carbon-carbon bonds efficiently makes it a crucial reagent in manufacturing processes.
Mécanisme D'action
The mechanism by which (3-fluoro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-fluoro-2-methoxyphenyl)zinc bromide
- (3-fluoro-2-ethoxyphenyl)zinc bromide
- (3-fluoro-2-propyloxyphenyl)zinc bromide
Uniqueness
(3-fluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to its specific substituent groups, which can influence its reactivity and the types of reactions it can undergo. The presence of the fluoro and iso-propyloxy groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar organozinc compounds.
This detailed article provides a comprehensive overview of (3-fluoro-2-iso-propyloxyphenyl)zinc bromide, 050 M in THF, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H10BrFOZn |
|---|---|
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-propan-2-yloxybenzene-3-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-7(2)11-9-6-4-3-5-8(9)10;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
FHBWNSYWSWUWOI-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=[C-]C=CC=C1F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



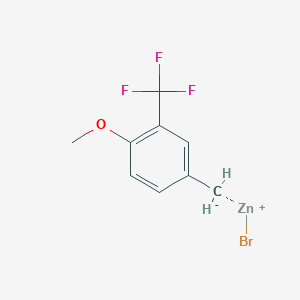
![2-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14889163.png)
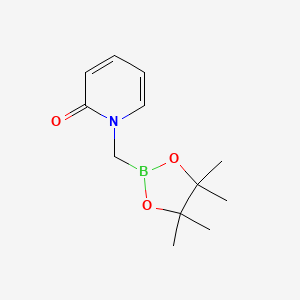
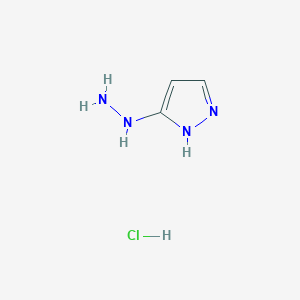





![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
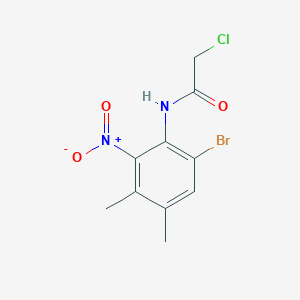
![3-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889209.png)
